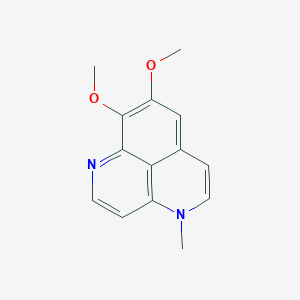
4-Methylaaptamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylaaptamine, also known as this compound, is a useful research compound. Its molecular formula is C14H14N2O2 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
1. Anti-Herpes Simplex Virus-1 Activity
4-Methylaaptamine has demonstrated potent antiviral activity against Herpes Simplex Virus-1 (HSV-1). Research indicates that it inhibits HSV-1 replication in Vero cells with an effective concentration (EC50) of 2.4 μM, which is notably more effective than acyclovir (EC50 of 8.6 μM) . The compound's mechanism appears to involve the inhibition of viral immediate-early protein ICP27, crucial for viral replication processes.
Table 1: Antiviral Efficacy of this compound
| Virus | EC50 (μM) | Comparison Drug | Comparison EC50 (μM) |
|---|---|---|---|
| HSV-1 | 2.4 | Acyclovir | 8.6 |
Anticancer Properties
2. Cytotoxicity Against Cancer Cell Lines
This compound exhibits significant cytotoxic effects on various cancer cell lines. It has been shown to inhibit the growth of hepatocellular carcinoma cells (HepG2) and lung carcinoma cells (H1299), with IC50 values indicating effective concentration ranges for therapeutic potential . The compound induces cell cycle arrest in the S phase, targeting key regulators such as CDK2 and cyclin D1.
Table 2: Cytotoxic Effects of this compound on Cancer Cells
| Cell Line | IC50 (μg/mL) |
|---|---|
| HepG2 | 10.47 |
| H1299 | 12.9 |
| MCF-7 | 7.8 |
| SK-LU-1 | 9.2 |
Antibacterial Activity
3. Inhibition of Bacterial Growth
The antibacterial properties of this compound have also been explored, particularly against resistant strains of bacteria. Studies report that it exhibits inhibitory effects on Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Table 3: Antibacterial Efficacy of this compound
| Bacteria | MIC (μg/mL) |
|---|---|
| Mycobacterium tuberculosis | 0.5 - 2.0 |
| Staphylococcus aureus | <10 |
Case Studies
Case Study 1: Antiviral Efficacy Assessment
In a controlled laboratory setting, researchers treated Vero cells infected with HSV-1 with varying concentrations of this compound. Results showed a dose-dependent reduction in viral load, confirming its potential as a therapeutic agent against herpes viruses .
Case Study 2: Cytotoxicity Evaluation in Cancer Research
A series of experiments were conducted using different cancer cell lines treated with this compound. The findings indicated significant reductions in cell viability, particularly in hepatocellular carcinoma models, highlighting its role as a candidate for further development in cancer therapy .
Eigenschaften
Molekularformel |
C14H14N2O2 |
|---|---|
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
11,12-dimethoxy-6-methyl-2,6-diazatricyclo[7.3.1.05,13]trideca-1,3,5(13),7,9,11-hexaene |
InChI |
InChI=1S/C14H14N2O2/c1-16-7-5-9-8-11(17-2)14(18-3)13-12(9)10(16)4-6-15-13/h4-8H,1-3H3 |
InChI-Schlüssel |
WDEIONNHTCDWLE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC2=CC(=C(C3=NC=CC1=C23)OC)OC |
Synonyme |
4-methylaaptamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















